REACTION_CXSMILES
|
[CH3:1][S:2]([O:5][C:6]1[CH:7]=[CH:8][C:9]2[C:13]([C:14](=[O:25])[C:15]3[CH:20]=[CH:19][C:18]([O:21][CH2:22][CH2:23][Cl:24])=[CH:17][CH:16]=3)=[C:12]([C:26]3[CH:31]=[CH:30][C:29]([O:32][S:33]([CH3:36])(=[O:35])=[O:34])=[CH:28][CH:27]=3)[S:11][C:10]=2[CH:37]=1)(=[O:4])=[O:3].[NH:38]1[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39]1.[I-].[K+]>CN(C)C=O>[ClH:24].[CH3:1][S:2]([O:5][C:6]1[CH:7]=[CH:8][C:9]2[C:13]([C:14](=[O:25])[C:15]3[CH:20]=[CH:19][C:18]([O:21][CH2:22][CH2:23][N:38]4[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39]4)=[CH:17][CH:16]=3)=[C:12]([C:26]3[CH:31]=[CH:30][C:29]([O:32][S:33]([CH3:36])(=[O:35])=[O:34])=[CH:28][CH:27]=3)[S:11][C:10]=2[CH:37]=1)(=[O:4])=[O:3] |f:2.3,5.6|
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Name
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6-methanesulfonyloxy-2-(4-methanesulfonyloxyphenyl)-3-[4-(2-chloroethoxy)-benzoyl]benzo[b]thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCCl)=O)C2=CC=C(C=C2)OS(=O)(=O)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was evaporated to a brown oil under vacuum
|
Type
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ADDITION
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Details
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by pouring it into 50 ml
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Type
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EXTRACTION
|
Details
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of saturated aqueous sodium bicarbonate and extracting the mixture twice with 40 ml
|
Type
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WASH
|
Details
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washed twice with 100 ml
|
Type
|
CONCENTRATION
|
Details
|
portions of saturated aqueous sodium chloride and concentrated under vacuum to an oil
|
Type
|
ADDITION
|
Details
|
To the oily residue was added 50 ml
|
Type
|
CONCENTRATION
|
Details
|
of 3% hydrogen chloride in methanol, and the acidic mixture was concentrated again to an oil, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in hot denatured ethanol
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CS(=O)(=O)OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCCC2)=O)C2=CC=C(C=C2)OS(=O)(=O)C)C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |